molecular formula C22H17FN2O3S B4310094 16-ACETYL-13-[(4-FLUOROPHENYL)METHYLENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE

16-ACETYL-13-[(4-FLUOROPHENYL)METHYLENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE

Cat. No.: B4310094
M. Wt: 408.4 g/mol
InChI Key: LOSWCVOYUDMQDU-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-ACETYL-13-[(4-FLUOROPHENYL)METHYLENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7610~2,7~0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, fluorobenzylidene, and oxa-thia-diazatetracyclo moieties

Preparation Methods

The synthesis of 16-ACETYL-13-[(4-FLUOROPHENYL)METHYLENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of the acetyl, fluorobenzylidene, and other functional groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

16-ACETYL-13-[(4-FLUOROPHENYL)METHYLENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the field of anticancer and antimicrobial agents.

    Medicine: It may be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Its unique structure and properties make it useful in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 16-ACETYL-13-[(4-FLUOROPHENYL)METHYLENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other tetracyclic structures with different substituents, such as:

  • Compounds with different halogen substituents (e.g., chloro, bromo)
  • Compounds with different alkyl or aryl groups
  • Compounds with variations in the oxa-thia-diazatetracyclo core structure

These comparisons highlight the uniqueness of the compound and its potential for diverse applications.

Properties

IUPAC Name

(13Z)-16-acetyl-13-[(4-fluorophenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c1-12(26)18-19-15-5-3-4-6-16(15)28-22(18,2)24-21-25(19)20(27)17(29-21)11-13-7-9-14(23)10-8-13/h3-11,18-19H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSWCVOYUDMQDU-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=C(C=C5)F)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=CC=C(C=C5)F)/S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-ACETYL-13-[(4-FLUOROPHENYL)METHYLENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE
Reactant of Route 2
16-ACETYL-13-[(4-FLUOROPHENYL)METHYLENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE
Reactant of Route 3
16-ACETYL-13-[(4-FLUOROPHENYL)METHYLENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE
Reactant of Route 4
16-ACETYL-13-[(4-FLUOROPHENYL)METHYLENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE

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